molecular formula C9H9Br B13124723 1-Bromo-3-methyl-2-vinylbenzene

1-Bromo-3-methyl-2-vinylbenzene

Cat. No.: B13124723
M. Wt: 197.07 g/mol
InChI Key: BCGOSKBSBMBNEH-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-2-vinylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom, a methyl group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-2-vinylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methyl-2-vinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methyl-2-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as nucleophilic aromatic substitution.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation to form ethyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products:

    Substitution: Products like 1-methoxy-3-methyl-2-vinylbenzene.

    Oxidation: Products like 3-methyl-2-vinylbenzoic acid.

    Addition: Products like 1-bromo-3-methyl-2-ethylbenzene.

Scientific Research Applications

1-Bromo-3-methyl-2-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-methyl-2-vinylbenzene exerts its effects involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The vinyl group can participate in various addition reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

  • 1-Bromo-2-methyl-3-vinylbenzene
  • 1-Bromo-4-methyl-2-vinylbenzene
  • 1-Chloro-3-methyl-2-vinylbenzene

Uniqueness: 1-Bromo-3-methyl-2-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a vinyl group on the benzene ring provides a versatile platform for various chemical transformations .

Properties

Molecular Formula

C9H9Br

Molecular Weight

197.07 g/mol

IUPAC Name

1-bromo-2-ethenyl-3-methylbenzene

InChI

InChI=1S/C9H9Br/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3

InChI Key

BCGOSKBSBMBNEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C=C

Origin of Product

United States

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